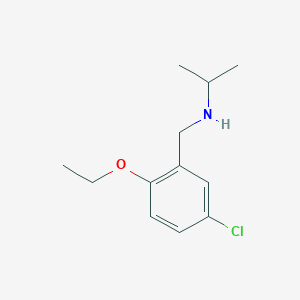![molecular formula C20H23N5O B275902 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275902.png)
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, BRL-37344. It is a selective β3-adrenergic receptor agonist that has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine involves its binding to the β3-adrenergic receptor. This binding activates a signaling cascade that leads to increased thermogenesis, lipolysis, and glucose uptake in various tissues. The precise mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine are diverse and include increased thermogenesis, lipolysis, and glucose uptake in various tissues. These effects have been studied in a range of animal models and have shown promise for the treatment of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the effects of β3-adrenergic receptor activation without the confounding effects of activation of other adrenergic receptors. One limitation of this compound is its relatively short half-life, which can make dosing and timing of experiments challenging.
Direcciones Futuras
There are many potential future directions for research involving N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine. One area of interest is the potential use of this compound as a treatment for obesity and type 2 diabetes. Other potential areas of research include the role of the β3-adrenergic receptor in cardiovascular function and the effects of β3-adrenergic receptor activation on immune function.
Conclusion:
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine is a selective β3-adrenergic receptor agonist that has been extensively studied for its potential use in scientific research. Its biochemical and physiological effects have been shown to have promise for the treatment of obesity and type 2 diabetes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.
Métodos De Síntesis
The synthesis of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine involves a multi-step process that begins with the reaction of 3-bromobenzyl bromide with sodium azide to produce 3-azidobenzyl bromide. This compound is then reacted with 4-(cyclohexylamino)phenol in the presence of a palladium catalyst to produce the desired product.
Aplicaciones Científicas De Investigación
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine has been used extensively in scientific research as a tool to study the β3-adrenergic receptor. This receptor is involved in a range of physiological processes, including thermogenesis, lipolysis, and glucose homeostasis. The use of BRL-37344 has allowed researchers to better understand the role of this receptor in these processes.
Propiedades
Fórmula molecular |
C20H23N5O |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C20H23N5O/c1-3-9-17(10-4-1)21-15-16-8-7-13-19(14-16)26-20-22-23-24-25(20)18-11-5-2-6-12-18/h2,5-8,11-14,17,21H,1,3-4,9-10,15H2 |
Clave InChI |
YWDCFDKZYUBKBN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol](/img/structure/B275819.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B275821.png)
![{2-Bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B275824.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
![(3-Morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275827.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B275833.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)